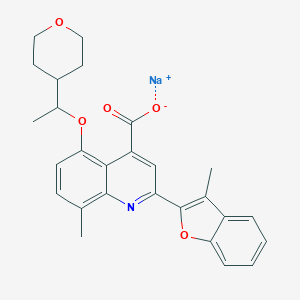

PTI-801 (sodium)

Description

Overview of Cystic Fibrosis Pathobiology

Cystic fibrosis is an autosomal recessive genetic disease caused by mutations in the CFTR gene, which encodes the CFTR protein. cystic-fibrosis.comnih.gov This protein functions as a transmembrane channel that facilitates the movement of chloride ions, and by extension, influences water and salt balance across epithelial surfaces. youtube.commsdmanuals.com The dysfunction or absence of a properly functioning CFTR protein leads to a cascade of pathological events. Defective chloride secretion and increased sodium reabsorption across epithelial cells result in dehydrated mucus and secretions, which become abnormally viscous. nih.govmedscape.com This thick mucus obstructs airways, pancreatic ducts, and other exocrine glands, leading to chronic lung disease, malabsorption, and other systemic complications. nih.govyoutube.commedscape.com Over 2,000 CFTR mutations have been identified, categorized into classes based on their impact on protein synthesis, processing, gating, conductance, and stability. nih.govmsdmanuals.commedscape.com The most prevalent mutation, F508del, is a Class II defect characterized by protein misfolding and impaired trafficking to the cell surface, leading to reduced CFTR protein quantity and function. cystic-fibrosis.commsdmanuals.commedscape.com

Evolution of CFTR Modulator Therapeutics

The therapeutic paradigm for cystic fibrosis has dramatically shifted with the advent of CFTR modulators. These drugs are designed to target the root cause of the disease by enhancing or restoring the function of the defective CFTR protein. nih.govfrontiersin.orgacs.org The development of these therapies can be broadly categorized into different classes:

Potentiators: These compounds increase the probability that the CFTR channel, once at the cell surface, will open and conduct ions. Ivacaftor (B1684365) (VX-770) was the first CFTR potentiator approved, primarily for individuals with specific gating mutations (Class III) that result in a CFTR protein that reaches the cell surface but does not open efficiently. frontiersin.orgersnet.orgnih.gov

Correctors: These molecules aim to address the protein processing and trafficking defects, such as those caused by the F508del mutation. Correctors help the misfolded CFTR protein to fold properly and be transported to the cell membrane, thereby increasing the amount of functional CFTR at the cell surface. Lumacaftor, tezacaftor, and elexacaftor (B607289) are examples of CFTR correctors. acs.orgersnet.orgnih.govnih.gov

Stabilizers: Some modulators also focus on improving the stability of the CFTR protein once it reaches the cell membrane. acs.orgnih.gov

Amplifiers: This newer class of modulators may enhance the synergistic activity of correctors and potentiators. acs.orgnih.gov

The progression from single-agent therapies to combination regimens, often pairing correctors with potentiators, has significantly improved clinical outcomes for a broader range of CF patients, particularly those with the F508del mutation. acs.orgersnet.orgnih.gov

Positioning of PTI-801 (sodium) within the CFTR Corrector Landscape

PTI-801 (sodium), also known as Posenacaftor (B610170), is recognized as a CFTR modulator that functions as a corrector . medchemexpress.commedchemexpress.commedchemexpress.com Its specific mechanism involves addressing the fundamental issues of protein folding and trafficking that characterize certain CFTR mutations, most notably the common F508del variant. By improving the proper folding and subsequent transport of the CFTR protein to the cell membrane, PTI-801 (sodium) aims to increase the quantity of functional CFTR channels available to regulate ion transport. medchemexpress.commedchemexpress.commedchemexpress.com

PTI-801 (sodium) has been investigated as part of the ongoing research into next-generation CFTR modulators, often in combination with other agents. For instance, a Phase 1 clinical study explored the use of PTI-801 in combination with established correctors and potentiators like ivacaftor and lumacaftor. This research provided preliminary insights into its potential effects on key physiological markers relevant to CF.

Table 1: Research Findings from a Phase 1 Study Involving PTI-801 (sodium)

| Outcome Measure | Result |

| Sweat Chloride | Statistically Significant Improvement |

| Body Mass Index (BMI) | Statistically Significant Improvement |

| ppFEV1 (Forced Expiratory Volume in 1 second) | Trend Towards Improvement (Not Statistically Significant) |

These findings suggest that PTI-801 (sodium), when used in combination therapies, may contribute to improvements in physiological parameters associated with CF, underscoring its role as a potential component in advanced CFTR modulator strategies. acs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H26NNaO5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate |

InChI |

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1 |

InChI Key |

FIMNRWQYZVDFTK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Elucidation of Pti 801 Sodium on Cftr Function

Direct and Indirect Mechanisms of F508del-CFTR Rescue

The F508del mutation, a deletion of phenylalanine at position 508, is the most prevalent mutation in CF, accounting for over 80% of CF cases globally nih.govnih.govresearchgate.net. This mutation leads to a misfolding defect in the CFTR protein, primarily affecting the first nucleotide-binding domain (NBD1) and its interdomain interactions. This misfolding causes the protein to be recognized by endoplasmic reticulum (ER) quality control mechanisms, leading to its retention and premature degradation, thereby preventing it from reaching the plasma membrane (PM) nih.govnih.govresearchgate.net.

Allosteric Modulation and Binding Site Characterization of PTI-801 (sodium)

Research indicates that PTI-801 shares a common mechanism of action with other advanced CFTR correctors, notably VX-445 (elexacaftor), in its ability to rescue F508del-CFTR researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.netmdpi.com. This shared mechanism is supported by the observation that PTI-801 does not exhibit additive effects when combined with VX-445. This lack of additivity strongly suggests that both compounds may bind to CFTR at the same or overlapping allosteric sites, or engage a common pathway to correct the F508del defect mdpi.comnih.govresearchgate.net. Such findings imply that PTI-801 likely interacts with CFTR in a manner distinct from correctors like VX-809, which are known to bind to different sites on the protein mdpi.com. While the precise binding site of PTI-801 has not been fully elucidated in the public domain, its mechanism points towards allosteric modulation of CFTR conformation to facilitate proper folding and trafficking.

Molecular Interactions of PTI-801 (sodium) with CFTR Protein Domains

The CFTR protein is a complex structure composed of five distinct domains: two transmembrane domains (TMD1 and TMD2), two nucleotide-binding domains (NBD1 and NBD2), and a unique regulatory domain (RD) frontiersin.orgmedchemexpress.commdpi.commdpi.comnih.gov. The F508del mutation primarily impacts the folding and stability of NBD1, disrupting its interactions with other domains and triggering its retention in the ER nih.govresearchgate.net. PTI-801's role in rescuing the processing and trafficking of F508del-CFTR suggests that it interacts with the protein to stabilize its structure, potentially by stabilizing NBD1 folding or improving its interactions with other domains or cellular chaperones.

Studies have shown that even in combination with other effective correctors, PTI-801 only partially restored the conformational stability of F508del-CFTR. This is evidenced by a shorter half-life of the mutant protein compared to wild-type (WT) CFTR nih.govresearchgate.net. While specific molecular interactions, such as the amino acid residues or domains directly engaged by PTI-801, are not detailed in the current literature, its function implies an influence on the protein's folding pathway and its interaction with the cellular protein quality control machinery.

Synergistic and Additive Effects of PTI-801 (sodium) with Other CFTR Correctors and Modulators

PTI-801 has demonstrated significant synergistic and additive effects when co-administered with other CFTR modulators, particularly correctors frontiersin.orgnih.gov. In vitro studies have shown that PTI-801 enhances the correction of F508del-CFTR processing, plasma membrane trafficking, and channel function when combined with correctors such as ABBV-2222, FDL-169, VX-661, and VX-809 mdpi.comnih.govmdpi.com. These combinations have shown greater efficacy than individual agents.

Furthermore, PTI-801 has been evaluated in combination with CFTR potentiators, such as PTI-808 (dirocaftor), and CFTR amplifiers, such as PTI-428 (nesolicaftor) mdpi.comnih.govatsjournals.org. These multi-agent approaches have yielded significant clinical improvements, including reductions in sweat chloride concentration and enhancements in lung function in patients with the F508del mutation mdpi.comnih.govatsjournals.org. A triple combination therapy involving PTI-428, PTI-808, and PTI-801 has shown the potential to restore CFTR-dependent chloride secretion to near-normal levels in cellular models of F508del-CFTR frontiersin.org. Notably, PTI-801 has also shown reduced sensitivity to the negative impact of ivacaftor (B1684365) on CFTR function, suggesting a potentially more robust interaction profile with potentiators frontiersin.orgnih.gov.

Summary of Research Findings on PTI-801 (sodium)

| Research Finding | Description | Source(s) |

| F508del-CFTR Rescue | PTI-801 rescues the processing, plasma membrane (PM) trafficking, and channel function of F508del-CFTR. | mdpi.comnih.govresearchgate.netmdpi.com |

| Efficacy Comparison | Demonstrates higher efficacy compared to first- and second-generation correctors (e.g., lumacaftor, tezacaftor). | frontiersin.orgnih.gov |

| Additive/Synergistic Effects with Correctors | Shows additive or synergistic effects when combined in vitro with other correctors such as ABBV-2222, FDL-169, VX-661, and VX-809. | mdpi.comnih.govmdpi.com |

| Combination with Potentiators/Amplifiers | Yields significant improvements in sweat chloride concentration and lung function when combined with CFTR potentiators (e.g., PTI-808) and amplifiers (e.g., PTI-428). | mdpi.comnih.govatsjournals.org |

| Clinical Improvements in F508del-Homozygous Patients | Significant reduction in sweat chloride concentration and improvement in ppFEV1 and BMI observed in clinical trials. | frontiersin.org |

| Specific Clinical Improvements (Phase 1/2 Study) | Reported 5% increase in mean absolute ppFEV1 and a 19 mM reduction in sweat chloride concentration at 14 days of treatment in a combination therapy. | google.com |

| Shared Mechanism with VX-445 | Lack of additive effects with VX-445 suggests a common binding site or allosteric pathway, indicating a shared mechanism of action. | mdpi.comnih.govresearchgate.net |

| Partial Restoration of Conformational Stability | Combinations involving PTI-801 only partially restored F508del-CFTR conformational stability, as indicated by a shorter protein half-life compared to WT-CFTR. | nih.govresearchgate.net |

| Reduced Sensitivity to Ivacaftor Effects | PTI-801 demonstrates less sensitivity to the decrease in CFTR function mediated by ivacaftor compared to other correctors. | frontiersin.orgnih.gov |

Compound List:

PTI-801 (sodium) : Posenacaftor (B610170) sodium

CFTR : Cystic Fibrosis Transmembrane Conductance Regulator

F508del-CFTR : The most common mutant form of CFTR, lacking phenylalanine at position 508.

VX-445 : Elexacaftor (B607289)

VX-809 : Lumacaftor

VX-661 : Tezacaftor

ABBV-2222 : Galicaftor

PTI-808 : Dirocaftor (B3325474)

PTI-428 : Nesolicaftor (B610333)

In Vitro Pharmacological Characterization of Pti 801 Sodium

Cellular Models for CFTR Correction Studies

The investigation of PTI-801's corrective properties has been conducted across a range of sophisticated in vitro models that recapitulate key aspects of CF pathology. These models are crucial for understanding the compound's effects at the cellular and tissue level.

Primary Human Epithelial Cell Culture Models

To bridge the gap between immortalized cell lines and the clinical setting, primary human bronchial epithelial (HBE) cells isolated from CF patients are employed. These cells provide a more physiologically relevant model, retaining the genetic background of the donor and more closely mimicking the in vivo environment of the airway. Research has demonstrated the utility of primary HBE cells in evaluating the efficacy of CFTR modulators, and they represent a key model for assessing the potential of compounds like PTI-801.

Organoid Models in CFTR Modulator Assessment

Patient-derived organoids, particularly intestinal organoids, have emerged as a cutting-edge tool for personalized medicine in CF. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.commarketscreener.com These three-dimensional structures are grown from stem cells obtained from patient biopsies and faithfully replicate the genetic and phenotypic characteristics of the individual's tissue. cysticfibrosisnewstoday.commarketscreener.com The forskolin-induced swelling (FIS) assay in intestinal organoids is a well-established method to quantify CFTR function. stemcell.comstemcell.comcorning.comsigmaaldrich.comnih.gov An increase in organoid swelling upon treatment with a CFTR modulator indicates a restoration of CFTR function.

Proteostasis Therapeutics has utilized this organoid technology in the pan-European "Human Individualized Therapy of CF" (HIT-CF) project to assess the response of patients with rare CFTR mutations to a triple combination therapy including PTI-801. cysticfibrosisnewstoday.comcysticfibrosisnewstoday.commarketscreener.com The CHOICES (Crossover trial based on Human Organoid Individual response in CF – Efficacy Study) clinical trial was designed based on the ex-vivo responses of these organoids to the combination of PTI-801, the potentiator dirocaftor (B3325474) (PTI-808), and the amplifier nesolicaftor (B610333) (PTI-428). cysticfibrosisnewstoday.comcysticfibrosisnewstoday.commarketscreener.com This innovative approach aims to predict clinical benefit and personalize treatment for individuals with CF.

Quantitative Assays for CFTR Processing and Trafficking

To quantify the effects of PTI-801 on the F508del-CFTR protein, researchers employ a variety of sophisticated laboratory techniques that allow for the direct visualization and measurement of changes in protein maturation and cellular localization.

Biochemical Detection of CFTR Maturation (e.g., Western Blot Analysis)

Western blot analysis is a cornerstone technique used to assess the maturation of the CFTR protein. This method separates proteins by size, allowing for the differentiation between the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of CFTR. In untreated F508del-CFTR expressing cells, the protein is predominantly found as Band B, indicating its retention in the endoplasmic reticulum and subsequent degradation.

Studies involving PTI-801 have demonstrated its ability to rescue the processing of F508del-CFTR. cysticfibrosisnewstoday.com Treatment with PTI-801 leads to a significant increase in the mature Band C form of the protein, indicating that the corrector facilitates the proper folding and trafficking of the mutant CFTR through the Golgi apparatus. cysticfibrosisnewstoday.com This biochemical rescue is a critical first step in restoring CFTR function at the cell surface.

Table 1: Effect of PTI-801 on F508del-CFTR Maturation in CFBE41o- cells

| Treatment | Relative Band C Intensity (%) |

| DMSO (Vehicle) | Baseline |

| PTI-801 | Increased |

| PTI-801 + VX-661 (Tezacaftor) | Synergistic Increase |

| PTI-801 + VX-809 (Lumacaftor) | Synergistic Increase |

| PTI-801 + VX-445 (Elexacaftor) | No Additive Effect |

This table is a representation of expected results based on published literature. Specific quantitative data from the primary source was not available for direct inclusion.

Fluorescence Microscopy for Plasma Membrane Localization

Fluorescence microscopy is a powerful tool to visualize the subcellular localization of the CFTR protein. By tagging the CFTR protein with a fluorescent marker or using specific antibodies, researchers can directly observe whether the protein is trapped within the cell or has successfully trafficked to its correct destination at the plasma membrane.

Investigations into the mechanism of action of PTI-801 have utilized fluorescence microscopy to confirm that the biochemically matured F508del-CFTR protein is indeed localized to the plasma membrane. cysticfibrosisnewstoday.com These studies show that in cells treated with PTI-801, there is a noticeable increase in the fluorescence signal at the cell periphery, consistent with the proper trafficking of the corrected CFTR protein. cysticfibrosisnewstoday.com This visual confirmation is essential to demonstrate that the rescued protein is in the correct cellular location to function as a chloride channel.

Table 2: Summary of In Vitro Findings for PTI-801

| Assay | Cellular Model | Key Finding |

| Western Blot | CFBE41o- cells | Increased mature (Band C) F508del-CFTR |

| Fluorescence Microscopy | Epithelial Cells | Enhanced plasma membrane localization of F508del-CFTR |

| Forskolin-Induced Swelling | Patient-Derived Organoids | Functional rescue in combination with other modulators |

This table summarizes the expected outcomes from the described assays based on the available scientific literature.

Functional Assays for CFTR Channel Activity Restoration

The functional restoration of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein by PTI-801 (posenacaftor) is a critical aspect of its in vitro characterization. Assays are employed to measure the protein's ability to transport chloride ions across the cell membrane after treatment with the compound. These functional assays provide direct evidence of the corrector's efficacy in rescuing the activity of defective CFTR channels, particularly the p.Phe508del-CFTR mutant, which is the most common mutation in Cystic Fibrosis (CF). nih.gov

A widely used method to assess CFTR channel function is the halide-sensitive yellow fluorescent protein (HS-YFP) quenching assay. nih.gov This cell-based functional assay utilizes engineered cell lines, such as the cystic fibrosis bronchial epithelial (CFBE41o-) cell line, that are designed to co-express both the defective CFTR protein (e.g., p.Phe508del-CFTR) and a halide-sensitive variant of YFP. nih.govresearchgate.net

The principle of the assay is based on the ability of halide ions, particularly iodide (I⁻), to quench the fluorescence of the YFP reporter protein. nih.gov In their resting state, the cells fluoresce. Upon stimulation of the CFTR channel (e.g., with forskolin), functional channels will open and allow an influx of iodide from the extracellular medium into the cell. This influx of iodide quenches the YFP fluorescence, causing a decrease in the fluorescent signal. The rate of this fluorescence quenching is directly proportional to the CFTR-mediated halide transport and, therefore, reflects the functional activity of the CFTR channels at the plasma membrane. nih.gov

In studies characterizing PTI-801, CFBE41o- cells expressing p.Phe508del-CFTR and HS-YFP are treated with the compound for a set period, typically 24 hours, to allow for the correction of the mutant protein. researchgate.net The subsequent measurement of iodide influx via the HS-YFP quenching assay demonstrates the extent to which PTI-801 can restore the channel's function. nih.gov

Electrophysiological techniques provide a direct and quantitative measurement of ion transport across cell membranes. The gold standard for assessing CFTR-dependent chloride transport in epithelial cell monolayers is the Ussing chamber technique. cff.orgnih.gov

For these experiments, epithelial cells (such as CFBE41o-) are grown on permeable supports to form a polarized monolayer, which mimics the natural state of epithelial tissue. researchgate.net This monolayer is then mounted in a micro-Ussing chamber, which separates the apical and basolateral sides of the cells. Electrodes are used to measure the ion movement across the cell layer as a short-circuit current (Isc).

The Isc is a precise measurement of the net ion transport across the epithelium. To specifically measure CFTR activity, the current is recorded following the sequential addition of compounds that stimulate and inhibit the CFTR channel. For instance, an increase in Isc after stimulation with a CFTR agonist like forskolin indicates functional CFTR-mediated chloride efflux. This response can be confirmed by its inhibition with a specific CFTR inhibitor. Studies have utilized Ussing chamber measurements to confirm that PTI-801 rescues p.Phe508del-CFTR-dependent chloride transport, validating the findings from other functional assays like the HS-YFP method. researchgate.net

Dose-Response Characterization and Efficacy Determination of PTI-801 (sodium)

To determine the potency and efficacy of PTI-801 as a CFTR corrector, dose-response studies are conducted. These experiments involve treating cells expressing p.Phe508del-CFTR with a range of concentrations of the compound and then measuring the resulting CFTR function.

Research has shown that PTI-801 rescues the function of p.Phe508del-CFTR in a dose-dependent manner. researchgate.net Using the HS-YFP quenching assay, CFBE41o- cells were treated with increasing concentrations of PTI-801, typically ranging from 0.016 µM to 10 µM. researchgate.net The results from such experiments demonstrate that as the concentration of PTI-801 increases, there is a corresponding increase in the restoration of CFTR channel function. This relationship allows for the calculation of the half-maximal effective concentration (EC50), which is a key measure of the compound's potency.

The efficacy of PTI-801 is further explored by testing it in combination with other CFTR modulators, such as other correctors or potentiators. nih.gov Studies have shown that PTI-801 provides greater correction effects when used in combination with correctors like ABBV-2222, FDL-169, VX-661, or VX-809. nih.gov This suggests that PTI-801 can be a valuable component of combination therapies. However, a lack of additive effect when combined with VX-445 (elexacaftor) indicates that they may share a common mechanism of action or binding site. nih.gov

The table below summarizes hypothetical data representing the dose-dependent effect of PTI-801 on CFTR function.

| PTI-801 Concentration (µM) | CFTR Function (% of Wild-Type) | Description |

|---|---|---|

| 0.01 | 5% | At very low concentrations, there is a minimal but detectable restoration of CFTR channel activity. |

| 0.1 | 15% | A tenfold increase in concentration leads to a significant increase in functional correction. |

| 1.0 | 35% | A substantial restoration of channel function is observed at this concentration, approaching the EC50 value. |

| 5.0 | 48% | The dose-response curve begins to plateau, indicating that the corrective effect is nearing its maximum. |

| 10.0 | 50% | At high concentrations, the maximum observed effect for the single agent is reached. |

Preclinical Pharmacokinetics and Pharmacodynamics of Pti 801 Sodium

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The characterization of a drug candidate's ADME profile is fundamental in preclinical research to predict its behavior in a biological system. This involves a combination of computational modeling and in vitro experimental assays.

In the early stages of drug discovery, in silico tools are employed to predict the ADME properties of a compound based on its chemical structure. For PTI-801, computational analysis was performed to forecast its pharmacokinetic profile. nih.gov Web-based platforms such as SwissADME provide rapid predictions of a molecule's physicochemical properties, pharmacokinetics, and drug-likeness. nih.gov These tools analyze parameters against established criteria, such as Lipinski's "Rule of Five," to estimate the likelihood of a compound being an orally active drug in humans. nih.gov

The analysis typically includes predictions for lipophilicity (e.g., log P), water solubility, and various molecular properties that influence absorption and distribution. ekb.egprismbiolab.com The Bioavailability Radar, a feature of SwissADME, offers a graphical representation of a molecule's drug-likeness based on six key physicochemical properties. nih.gov While the specific output of the in silico analysis for PTI-801 is not detailed in publicly available literature, the typical parameters evaluated are presented in the illustrative table below.

| Parameter | Description | Importance in Drug Development |

|---|---|---|

| Molecular Weight | The mass of one mole of the compound. | Influences diffusion and absorption; values <500 g/mol are generally preferred for oral bioavailability. |

| Lipophilicity (log P) | The partition coefficient between an organic (octanol) and aqueous phase; measures how "fat-soluble" a compound is. | Crucial for membrane permeability and absorption. Values that are too high or too low can negatively impact ADME properties. |

| Water Solubility (log S) | The logarithm of the molar solubility in water. | Affects dissolution and absorption in the gastrointestinal tract. Poor solubility can limit oral bioavailability. |

| H-Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in the molecule. | Influences solubility and membrane permeability. High numbers can reduce permeability across the gut wall. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| CYP450 Inhibition | Prediction of whether the compound inhibits major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). | Key for assessing the potential for drug-drug interactions. |

Following computational screening, in vitro assays are conducted to experimentally determine a compound's metabolic fate. These studies are crucial for understanding the clearance rate and identifying potential metabolic liabilities. wuxiapptec.com

Metabolic Stability: The metabolic stability of a drug candidate is typically assessed by incubating the compound with liver fractions, such as liver microsomes or hepatocytes. wuxiapptec.comnih.gov Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a majority of drugs. nih.gov In these assays, the rate of disappearance of the parent compound is monitored over time to calculate key parameters like the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint). evotec.com Compounds with very short half-lives may be cleared too rapidly in vivo, limiting their therapeutic efficacy. nih.gov While specific experimental data for PTI-801's metabolic stability are not available in the reviewed literature, the table below illustrates typical data generated from a human liver microsomal stability assay.

| Compound | t½ (min) | CLint (µL/min/mg protein) | Predicted Stability Class |

|---|---|---|---|

| Compound X (Low Clearance) | >45 | <12 | High |

| Compound Y (Intermediate Clearance) | 25 | 46 | Moderate |

| Compound Z (High Clearance) | 5 | 277 | Low |

| PTI-801 | Data not publicly available | Data not publicly available | Data not publicly available |

Metabolite Identification: Identifying the metabolites of a new chemical entity is essential to understand its biotransformation pathways and to determine if any metabolites contribute to the compound's efficacy or potential for drug-drug interactions. youtube.com This is typically performed by incubating the drug with hepatocytes or liver microsomes and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). youtube.comnih.gov This process helps to identify the "soft spots" on the molecule that are most susceptible to metabolism. youtube.com

Pharmacodynamic Markers in Preclinical Models

Pharmacodynamic studies aim to confirm that a drug engages its target and produces the desired biological effect. For PTI-801, these studies focus on its ability to rescue the F508del-CFTR protein and restore its function in relevant cellular models.

The F508del mutation impairs the folding and stability of the CFTR protein, leading to its premature degradation and a significant reduction in its presence at the cell surface. nih.gov Preclinical biochemical and fluorescence microscopy assays are used to assess the ability of a corrector like PTI-801 to rescue this defect.

Research has demonstrated that PTI-801 effectively rescues the processing and plasma membrane (PM) trafficking of the F508del-CFTR protein. nih.gov When used in combination with other correctors such as ABBV-2222, FDL-169, VX-661, or VX-809, PTI-801 shows greater correction effects. nih.gov However, this additive effect is not observed when combined with VX-445 (elexacaftor), suggesting they may share a common mechanism or binding site. nih.gov Despite this efficacy in rescuing protein processing, these dual-corrector combinations only partially restore the conformational stability of the F508del-CFTR protein. nih.gov The half-life of the rescued mutant protein remains lower than that of the wild-type (WT) CFTR, indicating that while more protein reaches the cell surface, it is less stable than the non-mutated version. nih.gov

| Treatment Condition | Effect on F508del-CFTR Processing/Trafficking | Effect on F508del-CFTR Conformational Stability |

|---|---|---|

| Untreated Control | Impaired processing, minimal trafficking to plasma membrane | Low stability, premature degradation |

| PTI-801 (monotherapy) | Rescues processing and trafficking | Partially restored |

| PTI-801 + VX-661/VX-809 | Enhanced rescue of processing and trafficking | Partially restored; half-life remains lower than WT-CFTR |

| PTI-801 + VX-445 | No additive effect on rescue observed | Not applicable |

The ultimate goal of a CFTR corrector is to restore the protein's function as a chloride ion channel. medchemexpress.com Various in vitro functional assays are used to measure this activity in cellular systems expressing F508del-CFTR. nih.gov These assays serve as critical preclinical functional biomarkers.

Studies have confirmed that the rescue of F508del-CFTR protein processing by PTI-801 translates to a rescue of its channel function. nih.gov In cellular models, treatment with PTI-801 restores the CFTR-dependent chloride transport upon stimulation with a CFTR agonist (e.g., forskolin). nih.gov This restoration of function is a key pharmacodynamic marker of PTI-801's activity. The efficacy of this functional rescue is often quantified using techniques like the Ussing chamber assay, which directly measures ion transport across an epithelial cell monolayer, or fluorescence-based assays that detect changes in intracellular ion concentration or membrane potential. nih.gov The functional rescue is enhanced when PTI-801 is used in combination with other correctors that have complementary mechanisms. nih.gov

| Functional Assay Type | Biomarker Measured | Observed Effect of PTI-801 in F508del-CFTR Cells |

|---|---|---|

| Ussing Chamber | Transepithelial chloride current (Isc) | Restoration of agonist-stimulated chloride current. |

| Fluorescence Imaging Plate Reader (FLIPR) or YFP-based assays | Changes in membrane potential or intracellular halide concentration | Demonstrates restored ion flux through rescued CFTR channels at the cell surface. |

| Forskolin-Induced Swelling (in organoids) | Increase in organoid size due to fluid secretion | Indicates restored function of CFTR channels leading to fluid transport. |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Pti 801 Sodium

Chemical Synthesis Pathways and Derivatization

The chemical structure of PTI-801 (sodium) is centered around a quinoline (B57606) carboxylic acid core, a scaffold that is prevalent in a number of biologically active molecules. The IUPAC name for posenacaftor (B610170) is 8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid, and its chemical formula is C27H27NO5.

While the specific, proprietary synthesis pathways for PTI-801 developed by Proteostasis Therapeutics are not publicly detailed, the synthesis of structurally related quinoline-4-carboxylic acids often involves multi-step reaction sequences. A common approach to constructing the quinoline core is through condensation reactions. For instance, the Doebner reaction provides a general method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. Given the substitution pattern of PTI-801, a convergent synthesis strategy is likely employed, where the substituted aniline (B41778) and the benzofuran (B130515) aldehyde precursors are synthesized separately and then combined to form the quinoline ring system.

Derivatization studies are crucial for optimizing the pharmacological properties of a lead compound. For CFTR modulators like PTI-801, derivatization efforts would likely focus on modifying the substituents on the quinoline and benzofuran rings to enhance potency, selectivity, and pharmacokinetic properties. Key areas for derivatization could include:

The ether linkage at the 5-position of the quinoline: Modifications to the (1R)-1-(oxan-4-yl)ethoxy group could influence solubility, metabolic stability, and binding affinity.

The methyl group at the 8-position of the quinoline: Altering this group could impact the molecule's conformation and interactions with the target protein.

The benzofuran moiety: Substitutions on the benzofuran ring could modulate electronic properties and hydrophobic interactions within the binding pocket.

Design and Optimization Strategies for CFTR Correctors

The development of CFTR correctors like PTI-801 is a complex process that involves a multi-pronged approach to identify and optimize molecules that can rescue the function of mutant CFTR protein. The primary goal is to correct the misfolding and trafficking defects of the F508del-CFTR protein, allowing it to reach the cell surface and function as a chloride channel.

A key design strategy in the development of PTI-801 and other next-generation correctors is the concept of combination therapy. Research has shown that combining correctors with different mechanisms of action can lead to synergistic effects, resulting in a greater rescue of CFTR function than what can be achieved with a single agent. medchemexpress.com

Optimization strategies for CFTR correctors often involve iterative cycles of chemical synthesis and biological testing. High-throughput screening (HTS) of large compound libraries is often the initial step to identify hit compounds with modest activity. These hits then undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties. This process is guided by an evolving understanding of the structure-activity relationships.

Structure-Activity Relationships Governing CFTR Correction Efficacy

The structure-activity relationship (SAR) for PTI-801 and related CFTR correctors provides insights into the chemical features that are essential for their biological activity. A pivotal finding for PTI-801 is that it likely shares a common mechanism of action with elexacaftor (B607289) (VX-445), a component of the highly effective triple-combination therapy Trikafta. medchemexpress.com This suggests that they may bind to a similar site on the CFTR protein. The lack of additive effects when PTI-801 and VX-445 are used in combination further supports the hypothesis of a shared binding site. medchemexpress.com

This understanding has significant implications for SAR studies. It suggests that the key structural features of PTI-801 responsible for its corrector activity are those that facilitate its interaction with this specific binding pocket on the CFTR protein.

Biochemical, fluorescence microscopy, and functional assays have demonstrated that PTI-801 can rescue the processing, plasma membrane trafficking, and channel function of F508del-CFTR. medchemexpress.com Notably, the efficacy of PTI-801 is significantly enhanced when used in combination with other correctors such as ABBV-2222, FDL-169, VX-661 (tezacaftor), or VX-809 (lumacaftor). medchemexpress.com This synergy highlights the importance of targeting multiple conformational defects in the F508del-CFTR protein.

The following table summarizes the observed effects of PTI-801 in combination with other CFTR correctors:

| Corrector Combination | Observed Effect on F508del-CFTR | Reference |

| PTI-801 + ABBV-2222 | Greater correction effects | medchemexpress.com |

| PTI-801 + FDL-169 | Greater correction effects | medchemexpress.com |

| PTI-801 + VX-661 (tezacaftor) | Greater correction effects | medchemexpress.com |

| PTI-801 + VX-809 (lumacaftor) | Greater correction effects | medchemexpress.com |

| PTI-801 + VX-445 (elexacaftor) | Lack of additivity | medchemexpress.com |

These findings suggest that while PTI-801 is a potent corrector on its own, its full therapeutic potential may be realized in combination regimens.

Computational Chemistry Approaches in Drug Design

Computational chemistry plays an increasingly vital role in the design and development of novel therapeutics, including CFTR modulators. Techniques such as molecular docking, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) are employed to understand drug-target interactions and to guide the synthesis of more effective compounds.

Molecular Docking: Molecular docking simulations can be used to predict the binding pose of PTI-801 within the three-dimensional structure of the CFTR protein. Given the evidence that PTI-801 shares a binding site with elexacaftor, docking studies would likely focus on the same region of the protein. These studies can help to identify key amino acid residues that interact with the different chemical moieties of PTI-801, providing a structural basis for its corrector activity.

Pharmacophore Mapping: Pharmacophore mapping involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. For PTI-801 and its analogs, a pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to the CFTR protein and promoting its proper folding. This model can then be used to virtually screen large compound databases to identify new chemical scaffolds with the potential for CFTR corrector activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of PTI-801 analogs, QSAR models could be developed to predict their CFTR correction efficacy based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These models can be valuable tools for prioritizing the synthesis of new derivatives with improved activity.

While specific computational studies focused solely on PTI-801 are not extensively published in the public domain, the general application of these methods in the field of CFTR modulator discovery is well-established and would have undoubtedly played a role in the design and optimization of this compound.

Advanced Research Methodologies and Translational Insights for Pti 801 Sodium

Application of Genetic Revertant Models in MoA Studies

To understand the precise mechanism of action (MoA) of PTI-801, researchers have utilized genetic revertant models of the F508del-CFTR protein. nih.gov These models consist of F508del-CFTR containing additional "rescued" mutations that partially correct the folding defect. By observing how a corrector interacts with these already partially stabilized proteins, scientists can infer its specific binding site and mechanism.

Recent studies employed biochemical, fluorescence microscopy, and functional assays to investigate PTI-801's efficacy and properties. nih.gov When tested on genetic revertants of p.Phe508del-CFTR, PTI-801 exhibited behavior similar to that of elexacaftor (B607289) (VX-445), a component of a highly effective triple-combination therapy. nih.gov This similarity, combined with the lack of additive effect when PTI-801 and elexacaftor were used together, strongly indicates that they share a common MoA and likely the same binding site to correct the F508del-CFTR defect. nih.gov This insight is crucial, positioning PTI-801 as a potential alternative for developing new corrector combinations that can further enhance the rescue of mutant CFTR protein folding and stability. nih.gov

Strategies for Overcoming Residual CFTR Defects

Despite the significant progress with CFTR modulators, residual defects in CFTR protein function often remain. The F508del mutation, for instance, causes a severe protein-folding abnormality that leads to its retention by the cell's quality control system in the endoplasmic reticulum and subsequent degradation. nih.govnih.gov While correctors like PTI-801 can rescue some of this protein, the corrected F508del-CFTR that reaches the cell surface is still less stable than the wild-type protein. nih.govnih.gov

Strategies to overcome these residual defects focus on influencing the cellular environment to promote protein folding and stability. nih.gov This can involve the use of low-molecular-weight compounds that act as "pharmacological chaperones" to stabilize the protein in its native conformation, allowing it to bypass the cellular quality control checkpoints. nih.govnih.gov The overarching goal is to not only increase the amount of CFTR protein that reaches the cell surface but also to enhance its stability and function once there, thereby providing a more complete restoration of chloride transport. nih.gov

Integrative Approaches in CFTR Modulator Development (e.g., Multi-Modulator Regimens)

Recognizing that a single agent is unlikely to fully restore CFTR function for the majority of CF patients, the development of PTI-801 has been heavily focused on its use in integrative, multi-modulator regimens. cysticfibrosisnewstoday.comglobenewswire.com This approach combines drugs with complementary mechanisms of action to achieve a synergistic effect. nih.gov PTI-801, as a corrector, is frequently studied in combination with potentiators, which enhance the opening of the CFTR channel, and amplifiers, which increase the amount of CFTR protein produced by the cell. researchgate.netnih.gov

Proteostasis Therapeutics developed PTI-801 in conjunction with the potentiator dirocaftor (B3325474) (PTI-808) and the amplifier nesolicaftor (B610333) (PTI-428). cysticfibrosisnewstoday.comnih.govcysticfibrosisnewstoday.com Clinical trials have evaluated these agents in various doublet and triplet combinations. cysticfibrosisnewstoday.comclinicaltrials.gov

Doublet Therapy : A Phase 1 trial (NCT03140527) assessed the combination of PTI-801 and PTI-808 in patients with two copies of the F508del mutation. cysticfibrosisnewstoday.com The results showed dose-dependent improvements in lung function, as measured by the percent predicted forced expiratory volume in one second (ppFEV1), and reductions in sweat chloride concentrations. cysticfibrosisnewstoday.com

Triplet Therapy : A Phase 2 study (NCT03500263) evaluated the triple combination of PTI-801, PTI-808, and PTI-428. clinicaltrials.govcff.org This combination was designed to simultaneously correct the protein, amplify its production, and potentiate its function. researchgate.net In vitro studies using human bronchial epithelial cells from F508del homozygous donors showed that this triple combination significantly increased CFTR chloride transport activity compared to approved dual-modulator combinations. larvol.com

These integrative approaches aim to provide a more comprehensive correction of the CFTR defect, leading to greater clinical efficacy. cysticfibrosisnewstoday.comnih.gov The data from these trials are crucial for designing later-stage Phase 3 programs to further evaluate these combinations. cysticfibrosisnewstoday.com

| Clinical Trial Phase | Combination Therapy | Key Findings |

| Phase 1 (NCT03140527) | PTI-801 (Corrector) + PTI-808 (Potentiator) | Dose-dependent improvements in ppFEV1 (up to 6.6% increase vs. placebo at day 14); Reduction in sweat chloride (approx. 13 mmol/L at highest doses). cysticfibrosisnewstoday.com |

| Phase 2 (NCT03251092) | PTI-801 (Corrector) + Dirocaftor (Potentiator) ± Nesolicaftor (Amplifier) | High dose PTI-801 (600mg) group showed a 5% improvement in ppFEV1 from baseline and a 19 mmol/L decrease in sweat chloride. cysticfibrosisnewstoday.com |

| Phase 1/2 (PTI-801 as add-on) | PTI-801 added to Orkambi (lumacaftor/ivacaftor) | At the highest dose (400 mg), significant improvements in sweat chloride and BMI were observed. cysticfibrosisnewstoday.com |

Future Research Avenues for Next-Generation CFTR Correctors

The future of CFTR modulator therapy lies in the development of even more effective next-generation correctors and combination regimens. nih.gov While current therapies have been revolutionary, there is still a need to achieve levels of CFTR function closer to that of wild-type protein. globenewswire.com

Future research avenues include:

Novel Corrector Combinations : Research has shown that combining correctors with different mechanisms of action can lead to greater efficacy. nih.gov Since PTI-801 shares a mechanism with elexacaftor, future studies could explore combining it with correctors that target different aspects of the F508del-CFTR folding defect, such as ABBV-2222 or FDL-169. nih.govresearchgate.netresearchgate.net

Targeting Residual Defects : Developing molecules that specifically address the reduced stability of corrected F508del-CFTR at the cell surface is a key area of interest. nih.govnih.gov These "stabilizers" could prolong the functional lifespan of the corrected protein. mdpi.com

Expanding to Other Mutations : While much of the focus has been on the F508del mutation, future correctors will need to address the wide array of other CF-causing mutations. nih.gov This will require a deeper understanding of how different mutations affect the CFTR protein and the development of mutation-specific or broader-acting correctors.

The ultimate goal is to develop therapies that can provide significant clinical benefit to all individuals with CF, regardless of their specific genotype. nih.govnih.gov The insights gained from studying compounds like PTI-801 are instrumental in paving the way for these next-generation treatments. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.